4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 3,4-difluoroaniline with appropriate reagents to form the triazole ring. One common method involves the cyclization of 3,4-difluoroaniline with formamide under acidic conditions to yield the desired triazole compound. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and triazole ring can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenyl isothiocyanate
- 3,4-Difluorophenyl isocyanate
- 2-Amino-4-(3,4-difluorophenyl)thiazole
Comparison
Compared to these similar compounds, 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring can enhance the compound’s stability and reactivity, making it a valuable building block in various applications.
Biological Activity
4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antifungal and anticancer applications. This article explores its biological activity through various studies, highlighting its efficacy against specific pathogens and cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is C8H6F2N4O with a molecular weight of 202.16 g/mol. The compound features a triazole ring substituted with a difluorophenyl group, which is crucial for its biological activity.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. For instance:
- In vitro studies : The compound has shown effectiveness against various fungal strains including Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values for these pathogens were determined to be notably lower than those of traditional antifungal agents like fluconazole .
Fungal Strain | MIC (μg/mL) | Comparison |
---|---|---|
Candida albicans | 0.5 | Lower than fluconazole |
Aspergillus fumigatus | 1.0 | Comparable to itraconazole |
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : In studies involving human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), this compound demonstrated IC50 values of 6.2 μM and 27.3 μM respectively . These results signify a promising therapeutic index for further development.
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation. Specifically:
- Fungal Targeting : It inhibits the enzyme lanosterol demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.
- Cancer Cell Proliferation : The compound interferes with the cell cycle in cancer cells, promoting apoptosis through pathways involving caspases and reactive oxygen species (ROS) production .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on C. albicans :
- Breast Cancer Model :
Safety and Toxicity
Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. In animal studies, the LD50 was determined to be greater than 1750 mg/kg, suggesting a favorable safety profile for further clinical development .
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O/c9-6-2-1-5(3-7(6)10)13-4-11-12-8(13)14/h1-4H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWUKASJJJZNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NNC2=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.